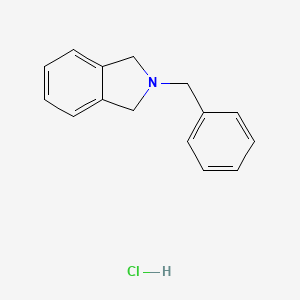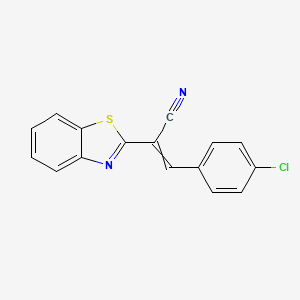![molecular formula C10H13NO B11725758 N-[1-(4-methylphenyl)propylidene]hydroxylamine](/img/structure/B11725758.png)
N-[1-(4-methylphenyl)propylidene]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(p-Tolyl)propan-1-one oxime is an organic compound with the molecular formula C10H13NO. It is a derivative of oxime, which is a functional group characterized by the presence of a hydroxylamine group (-NOH) attached to a carbon atom. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(p-Tolyl)propan-1-one oxime can be synthesized through the reaction of 1-(p-tolyl)propan-1-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically takes place in an aqueous or alcoholic medium at a temperature range of 50-70°C. The reaction can be represented as follows:
1-(p-Tolyl)propan-1-one+NH2OH⋅HCl→1-(p-Tolyl)propan-1-one oxime+HCl
Industrial Production Methods
Industrial production of 1-(p-tolyl)propan-1-one oxime involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures efficient production with minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
1-(p-Tolyl)propan-1-one oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form corresponding nitroso compounds.
Reduction: The oxime can be reduced to form amines.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of nitroso compounds.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted oxime derivatives.
Aplicaciones Científicas De Investigación
1-(p-Tolyl)propan-1-one oxime has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: It is studied for its potential pharmacological properties and as a precursor for drug development.
Material Science: It is used in the synthesis of polymers and other advanced materials.
Analytical Chemistry: It is used as a reagent in analytical methods for detecting and quantifying other compounds.
Mecanismo De Acción
The mechanism of action of 1-(p-tolyl)propan-1-one oxime involves its interaction with various molecular targets. The oxime group can form stable complexes with metal ions, which can influence catalytic processes. Additionally, the compound can undergo redox reactions, affecting cellular pathways and enzyme activities.
Comparación Con Compuestos Similares
1-(p-Tolyl)propan-1-one oxime can be compared with other similar compounds such as:
1-(p-Tolyl)ethanone oxime: Similar structure but with a shorter carbon chain.
1-(p-Tolyl)butan-1-one oxime: Similar structure but with a longer carbon chain.
1-(p-Tolyl)propan-2-one oxime: Similar structure but with the oxime group attached to a different carbon atom.
The uniqueness of 1-(p-tolyl)propan-1-one oxime lies in its specific structural configuration, which influences its reactivity and applications in various fields.
Propiedades
Fórmula molecular |
C10H13NO |
|---|---|
Peso molecular |
163.22 g/mol |
Nombre IUPAC |
(NZ)-N-[1-(4-methylphenyl)propylidene]hydroxylamine |
InChI |
InChI=1S/C10H13NO/c1-3-10(11-12)9-6-4-8(2)5-7-9/h4-7,12H,3H2,1-2H3/b11-10- |
Clave InChI |
KJRGLBSIKSRFMS-KHPPLWFESA-N |
SMILES isomérico |
CC/C(=N/O)/C1=CC=C(C=C1)C |
SMILES canónico |
CCC(=NO)C1=CC=C(C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[1-(2,4,5-trimethoxyphenyl)ethylidene]methoxycarbohydrazide](/img/structure/B11725677.png)
![2-(1,2-benzoxazol-3-yl)-N-[(4-methylphenyl)methylideneamino]acetamide](/img/structure/B11725681.png)
![1-(Furan-2-YL)-3-hydrazinylidene-2-[2-(3-methylphenyl)hydrazin-1-ylidene]propan-1-one](/img/structure/B11725687.png)


![2-[(2-Chloro-6-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B11725703.png)
![3-[(Z)-N-(4-chloroanilino)-C-methylcarbonimidoyl]-4-hydroxy-6-methylpyran-2-one](/img/structure/B11725705.png)
![3-[(E)-(hydroxyimino)methyl]thiophene-2-sulfonamide](/img/structure/B11725715.png)

![1-(Furan-2-yl)-3-hydroxy-2-[2-(4-methoxyphenyl)diazen-1-yl]prop-2-en-1-one](/img/structure/B11725727.png)
![(2R)-2-amino-3-{[(2R)-2-amino-2-carbamoylethyl]disulfanyl}propanamide hydrochloride](/img/structure/B11725743.png)
![methyl 4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}benzoate](/img/structure/B11725746.png)
![1-[(1-Chloro-3,4-dihydronaphthalen-2-yl)methylidene]-2-phenylhydrazine](/img/structure/B11725760.png)
![4-[(methoxyimino)methyl]-2-methyl-5-phenyl-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B11725767.png)
